molecular formula C8H6F4O4S B12842088 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

Cat. No.: B12842088
M. Wt: 274.19 g/mol
InChI Key: XELWCBVAXIEQLZ-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate is an aryl triflate derivative characterized by a trifluoromethanesulfonyl (triflyl) group attached to a substituted phenyl ring. The phenyl ring features a fluorine atom at the 2-position and a methoxy group at the 4-position. This combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents modulates the compound’s electronic properties, influencing its reactivity in organic synthesis. Aryl triflates are widely employed as leaving groups in nucleophilic aromatic substitution (NAS) reactions or as precursors in cross-coupling reactions due to the triflyl group’s strong electron-withdrawing nature .

Properties

Molecular Formula

C8H6F4O4S

Molecular Weight

274.19 g/mol

IUPAC Name

(2-fluoro-4-methoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3

InChI Key

XELWCBVAXIEQLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-fluoro-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate is used in various scientific research applications, including:

    Organic synthesis: As a reagent for introducing the trifluoromethanesulphonate group into organic molecules.

    Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Material science: In the development of advanced materials with specific properties.

    Biological studies: As a probe for studying enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic transformations and biological studies to modify target molecules and study their interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structurally related compounds include:

4-Methylphenyl Trifluoromethanesulfonate

  • Substituents: Methyl group at the 4-position.
  • CAS RN: 29540-83-8; Molecular weight: 240.20 g/mol; Purity: >95.0% (HPLC) .

2-Methylphenyl Trifluoromethanesulfonate

  • Substituents: Methyl group at the 2-position.
  • CAS RN: 66107-34-4; Molecular weight: 240.20 g/mol; Purity: >95.0% (HPLC) .

Methyl Trifluoromethanesulfonate Alkyl triflate with a methyl group. CAS RN: Not explicitly listed; Hazard classification: H226 (flammable), H314 (severe skin burns) .

Reactivity and Selectivity

  • Methoxy groups (electron-donating) at the 4-position may stabilize intermediates in substitution reactions but could reduce electrophilicity at the triflate-bearing carbon.
  • Alkylation Efficiency :
    • In microwave-assisted alkylation, methyl trifluoromethanesulfonate exhibits an oxygen/sulfur alkylation ratio of 5:1 under optimized conditions (Cs₂CO₃, acetonitrile, 150°C) . The steric and electronic profile of 2-fluoro-4-methoxyphenyl triflate may alter this ratio, favoring specific nucleophilic attacks.

Physical Properties and Commercial Availability

Compound Molecular Weight (g/mol) CAS RN Purity Price (5g) Hazard Classification
4-Methylphenyl trifluoromethanesulfonate 240.20 29540-83-8 >95.0% ¥23,500 4-3-III (危)
2-Methylphenyl trifluoromethanesulfonate 240.20 66107-34-4 >95.0% ¥23,500 4-3-III (危)
2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate ~274.18 (estimated) Not provided N/A N/A Likely similar

Note: Prices and purity data for 2-fluoro-4-methoxyphenyl triflate are unavailable in the provided evidence. Molecular weight is estimated based on substituent contributions.

Biological Activity

2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate, a compound characterized by its trifluoromethanesulfonate functional group attached to a fluorinated aromatic ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in drug development.

The molecular formula of 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate is CHFOS, with a molecular weight of approximately 274.19 g/mol. The presence of both fluorine and methoxy groups significantly influences its chemical behavior and reactivity, enhancing lipophilicity and metabolic stability, which are critical for bioactivity.

Pharmacological Potential

  • Antitumor Activity : Compounds similar to 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate have been investigated for their antitumor properties. For instance, derivatives that share structural features have demonstrated significant inhibitory effects on cancer cell lines, suggesting a potential role in cancer therapy .
  • Enzyme Interaction : The compound's trifluoromethanesulfonate group enhances its electrophilic character, making it a valuable intermediate in nucleophilic substitution reactions. This property is crucial for designing inhibitors targeting specific enzymes involved in disease pathways.

Synthesis Methods

Synthesis of 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available fluorinated phenols.
  • Triflation Reaction : The key step involves the reaction of the phenolic compound with trifluoromethanesulfonic anhydride in the presence of a base to form the corresponding triflate.
  • Purification : The product is purified through standard techniques such as recrystallization or chromatography.

Case Studies

Several studies have explored related compounds and their biological activities:

Compound NameBiological ActivityReference
4-Fluoro-2-methoxyphenyl trifluoromethanesulfonateExhibited significant antitumor activity against various cancer cell lines
Indazole derivativesShowed potent inhibitory effects on PLK4 with IC50 values in the nanomolar range
FGFR inhibitorsCompounds containing similar structural motifs demonstrated strong enzymatic inhibition

These case studies highlight the potential of fluorinated compounds in developing new therapeutic agents.

The mechanism by which 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate exerts its effects likely involves interactions with specific molecular targets such as enzymes and receptors. Detailed studies on binding affinity and molecular interactions are essential to elucidate its full mechanism of action.

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